![molecular formula C14H10N2O2 B2503828 3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-34-2](/img/structure/B2503828.png)
3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde" is a member of the isoxazole and pyridine chemical families, which are heterocyclic compounds featuring nitrogen and oxygen atoms within their ring structures. These compounds are of significant interest due to their diverse range of biological activities and their utility in various chemical reactions to synthesize complex molecules.
Synthesis Analysis
The synthesis of related isoxazole compounds often involves strategies such as 1,3-dipolar cycloaddition reactions, as seen in the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which serve as scaffolds for further functionalization . Additionally, the Sonogashira-type cross-coupling reactions are employed to create pyrazolo[4,3-c]pyridines, which are structurally related to the target compound . These methods highlight the versatility of isoxazole and pyridine derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde" can be determined using techniques such as X-ray diffraction analysis . The infrared spectrum and structural properties can also be investigated both experimentally and theoretically using computational methods like DFT (Density Functional Theory) . These analyses provide insights into the stability of the molecule, charge distribution, and potential sites for chemical reactions.
Chemical Reactions Analysis
Isoxazole and pyridine derivatives participate in various chemical reactions. For instance, the Friedländer condensation is a common reaction used to synthesize pyrazolo[3,4-b]pyridines and related naphthyridine derivatives . These reactions typically involve the condensation of aminopyrazoles with reactive ketones. The versatility of these compounds is further demonstrated by their ability to undergo multicomponent reactions, leading to fully substituted furans .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole and pyridine derivatives can be influenced by substituents on the aromatic rings. For example, solvatochromic studies reveal how the photophysical properties of these compounds change in different solvent environments . The presence of electronegative atoms like fluorine can also impact the molecule's binding properties, as seen in molecular docking studies, suggesting potential inhibitory activity against certain enzymes .
科学的研究の応用
Novel Bicyclic Compounds Synthesis
The compound 3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde and its related isoxazolopyridines have been a focus in the synthesis of novel bicyclic compounds. Studies by Dyall et al. (1996) and Leonard et al. (1996) highlight the synthesis of novel isoxazolopyridines by oxidative cyclization of certain amines, using bis(acetato-O)phenyliodine as an oxidant. This process led to the formation of various structurally complex bicyclic compounds (Dyall, Maloney, Harvey, & Fulloon, 1996) (Leonard, Daniel, & BelindaE., 1996).
Synthesis of Isoxazolopyrimidines
Sakamoto et al. (1980) explored the synthesis of isoxazolo[5,4-d]pyrimidines, starting from 5-amino-3-phenylisoxazole-4-carbaldehyde. This study demonstrates a methodology for producing pyrimidine derivatives, which are significant in various chemical and pharmaceutical applications (Sakamoto, Yamanaka, Shiozawa, Tanaka, & Miyazaki, 1980).
Cycloaddition Processes
Research by Gotoh et al. (1995) focused on the intramolecular 1,3-dipolar cycloaddition involving isoxazolo[3,4-d][1]benzopyrano[4,3-b]pyridine derivatives. This study contributes to the understanding of the cycloaddition processes, crucial for creating complex heterocyclic compounds (Gotoh, Mizui, Sun, Hirayama, & Noguchi, 1995).
Antibacterial Activity of Pyrazolopyridine Derivatives
Panda et al. (2011) investigated the antibacterial properties of pyrazolo[3,4-b]pyridine derivatives. This research provides insights into the potential therapeutic applications of these compounds in combating bacterial infections (Panda, Karmakar, & Jena, 2011).
Synthesis of Imidazo[4,5-b]pyridines
Perandones and Soto (1997) described the synthesis of imidazo[4,5-b]pyridine derivatives from aminoimidazolecarbaldehydes. This study adds to the body of knowledge on the synthesis of imidazopyridines, which have various chemical and pharmacological implications (Perandones & Soto, 1997).
Friedländer Condensation for Pyrazolopyridine Synthesis
Jachak et al. (2005) researched the Friedländer condensation process, focusing on the synthesis of pyrazolo[3,4-b]pyridine derivatives. This work contributes to the understanding of condensation reactions in the synthesis of heterocyclic compounds (Jachak, Avhale, Tantak, Toche, Reidlinger, & Stadlbauer, 2005).
Photophysical Properties of Heterocyclic Compounds
Patil et al. (2010) explored the photophysical properties of novel pyrazolo naphthyridines, including compounds related to 3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde. This study is relevant for understanding the optical properties of these compounds, which could have applications in photodynamic therapy and materials science (Patil, Shelar, Rote, Toche, & Jachak, 2010).
特性
IUPAC Name |
3-(4-methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c1-9-2-4-11(5-3-9)13-12-6-10(8-17)7-15-14(12)18-16-13/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGSUSHTVKFTRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C=C(C=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
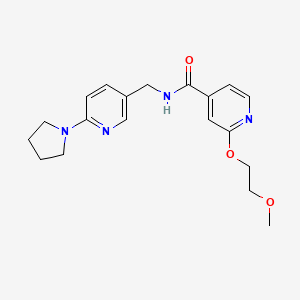
![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)
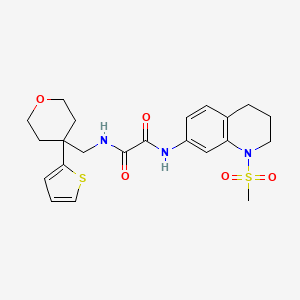
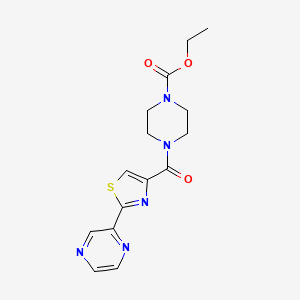
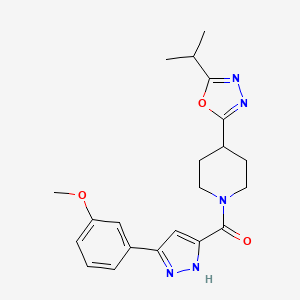

![N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2503759.png)
![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)

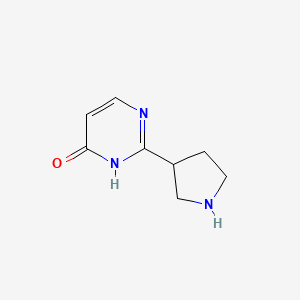
![ethyl [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2503768.png)